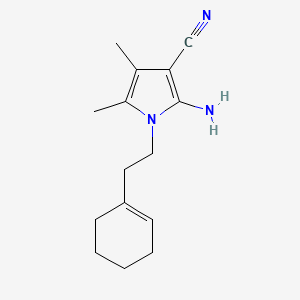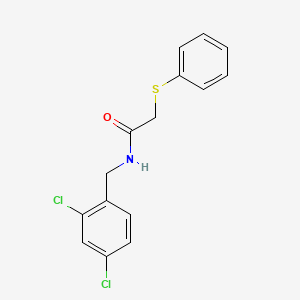
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone inhibits the activity of the histone acetyltransferase enzyme by binding to a specific site on the enzyme. This leads to the inhibition of gene expression and the suppression of cancer cell growth. 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumors. 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments is its specificity for the histone acetyltransferase enzyme. This allows for the investigation of the role of this enzyme in various biological processes. However, one limitation of using 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the use of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in scientific research. One potential application is in the development of novel cancer therapies. 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have anti-cancer properties and may be used in combination with other drugs to enhance their efficacy. Additionally, 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone may be investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to investigate the safety and efficacy of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in vivo and to optimize its use in various therapeutic applications.
合成法
The synthesis of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 4-chlorobenzaldehyde with 5-phenyl-1,2,4-triazin-3-ylhydrazine in the presence of acetic acid. The resulting compound is then treated with furfural to obtain 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. The synthesis of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been optimized to yield high purity and high yields.
科学的研究の応用
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to inhibit the activity of the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O/c21-16-8-6-15(7-9-16)19-11-10-17(27-19)12-22-25-20-24-18(13-23-26-20)14-4-2-1-3-5-14/h1-13H,(H,24,25,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYYZTDJSNQKGO-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-N'-(5-phenyl-[1,2,4]triazin-3-yl)-hydrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)


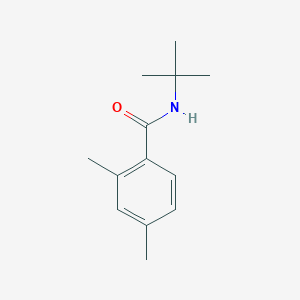


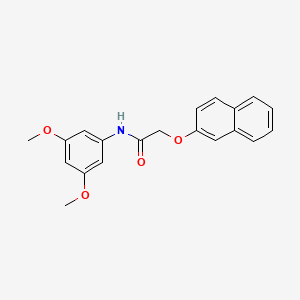
![4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)
![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)
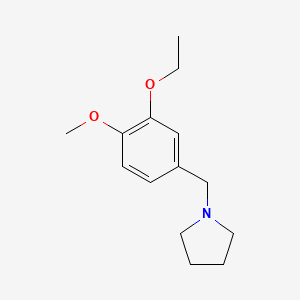
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)
